molecular formula C8H17NO B13059889 2-(2-Methyloxan-2-yl)ethan-1-amine

2-(2-Methyloxan-2-yl)ethan-1-amine

Cat. No.: B13059889
M. Wt: 143.23 g/mol
InChI Key: LMHBDSHTOPIDHO-UHFFFAOYSA-N
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Description

2-(2-Methyloxan-2-yl)ethan-1-amine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 2-position and an ethylamine side chain. This structural motif combines the rigidity of a six-membered oxygen-containing heterocycle with the nucleophilic and basic properties of the amine group, making it a versatile intermediate in organic synthesis and drug discovery.

The methyl-oxane moiety enhances metabolic stability and influences lipophilicity, which can modulate bioavailability and target binding in bioactive molecules. Such structural features are critical in designing central nervous system (CNS) therapeutics, where balanced hydrophobicity is essential for blood-brain barrier penetration .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(2-methyloxan-2-yl)ethanamine

InChI

InChI=1S/C8H17NO/c1-8(5-6-9)4-2-3-7-10-8/h2-7,9H2,1H3

InChI Key

LMHBDSHTOPIDHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxan-2-yl)ethan-1-amine typically involves the reaction of 2-methyloxirane with ethan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

2-(2-Methyloxan-2-yl)ethan-1-amine has potential therapeutic applications due to its structural resemblance to known pharmacological agents. It may serve as a precursor in the synthesis of novel drugs targeting various conditions.

Case Study: Synthesis of Analogues
Research has demonstrated that modifying the amine group can enhance the bioactivity of related compounds. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

As a secondary amine, this compound is utilized as a nucleophile in organic reactions. Its steric hindrance allows for selective reactions, making it valuable in synthesizing complex organic molecules.

Table 1: Reaction Pathways Involving this compound

Reaction TypeDescriptionProducts
N-AlkylationReacts with alkyl halidesN-Alkylated amines
AcylationForms amides with acyl chloridesN-Acylated derivatives
CondensationCombines with carbonyl compoundsβ-Amino ketones

Material Science

This compound's properties make it suitable for developing new materials. Its application in creating polymeric compounds enhances material strength and thermal stability.

Case Study: Polymer Blends
In studies involving polymer blends, incorporating this compound improved the mechanical properties of the resulting materials, making them suitable for industrial applications .

Toxicity and Safety

While exploring its applications, understanding the toxicity profile is crucial. Preliminary studies indicate that exposure to high concentrations may lead to respiratory irritation and central nervous system effects. Safety protocols must be established when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-Methyloxan-2-yl)ethan-1-amine with structurally related ethanamine derivatives, emphasizing molecular properties, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications References
2-(2-Methylmorpholin-4-yl)ethan-1-amine C₇H₁₆N₂O 144.22 Morpholine (6-membered N,O-ring) Pharmaceutical intermediates; CNS drug candidates
2-(Piperazin-1-yl)ethan-1-amine C₆H₁₅N₃ 129.21 Piperazine (6-membered N-ring) Anticancer agents, antimicrobials, and hybrid naphthalimide-sulfonamide drugs
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine C₆H₁₁N₃ 125.17 Pyrazole ring Organic synthesis; drug development (e.g., IDO1 inhibitors)
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine C₁₀H₁₁BrN₂ 239.11 Indole ring Psychedelic analog synthesis; serotonin receptor modulation
2-(2-Methoxyethoxy)ethan-1-amine C₅H₁₃NO₂ 119.16 Polyether chain Peptoid synthesis; material science applications

Physicochemical Properties

  • Lipophilicity : The methyl-oxane group in this compound likely increases logP compared to morpholine or piperazine analogues, influencing membrane permeability.
  • Solubility : Polyether-substituted derivatives (e.g., 2-(2-methoxyethoxy)ethan-1-amine) exhibit enhanced aqueous solubility due to their oxygen-rich chains .

Biological Activity

2-(2-Methyloxan-2-yl)ethan-1-amine, a compound with potential biological significance, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxane ring, which contributes to its unique properties. The presence of the amine group is particularly relevant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various physiological processes, leading to therapeutic effects. For instance, it may influence neurotransmitter systems or exert anti-inflammatory actions by inhibiting specific pathways.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancers. These findings indicate that the compound could serve as a lead for developing new anticancer therapies .

Case Studies

Several case studies provide insights into the biological activity of compounds related to this compound:

  • Anticancer Studies : A study involving a series of oxane derivatives showed that certain modifications enhanced their cytotoxicity against cancer cell lines without inducing significant toxicity in normal cells. This highlights the potential for selective targeting in cancer therapy .
  • Antimicrobial Efficacy : In a recent evaluation of synthesized derivatives, several compounds exhibited growth inhibition rates exceeding 70% against pathogenic bacteria and fungi at low concentrations, underscoring their therapeutic potential in infectious diseases .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Study Activity Findings
Antimicrobial EvaluationAntibacterialSignificant inhibition against E. coli and A. baumannii at 32 μg/mL .
Anticancer ActivityCytotoxicityCompounds showed >90% inhibition in various cancer cell lines without toxicity .
Mechanistic StudiesEnzyme InteractionModulation of enzyme activity linked to anti-inflammatory effects.

Q & A

Basic: What are the optimized synthetic routes for 2-(2-Methyloxan-2-yl)ethan-1-amine, and how can yield be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as:

  • Step 1: Alkylation of a precursor (e.g., 2-methyloxane) with a nitrile or halide intermediate.
  • Step 2: Reduction of the nitrile group to a primary amine using agents like LiAlH₄ or catalytic hydrogenation .
  • Step 3: Purification via column chromatography or recrystallization.

Key Parameters for Yield Optimization:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (Step 1); 25°C (Step 2)Prevents side reactions
SolventAnhydrous THF or Et₂OEnhances reactivity
CatalystPd/C (for hydrogenation)Increases reduction efficiency
Reaction Time12–24 hrs (Step 2)Ensures complete conversion

Reference: Multi-step synthetic routes for analogous amines (e.g., phenethylamine derivatives) are detailed in and , highlighting alkylation and reduction strategies .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H-NMR: Peaks for methyl groups (δ 1.2–1.5 ppm), oxane ring protons (δ 3.4–4.0 ppm), and amine protons (δ 1.8–2.5 ppm, broad) .
    • ¹³C-NMR: Confirms quaternary carbons in the oxane ring (δ 70–80 ppm).
  • Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₈H₁₇NO (theoretical MW: 143.23 g/mol).
  • IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C-O-C (oxane) stretch (~1100 cm⁻¹).

Reference: and provide spectral data for structurally similar amines, validating these techniques .

Advanced: How can computational methods elucidate the reaction mechanism of this compound synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate energy profiles for intermediates (e.g., transition states during alkylation).
  • Isotopic Labeling: Use ¹³C or ²H to track bond formation/cleavage in the oxane ring.
  • Kinetic Studies: Monitor reaction rates under varying conditions to identify rate-determining steps.

Example Workflow:

Optimize geometries of reactants and intermediates using Gaussian or ORCA.

Compare theoretical NMR shifts with experimental data to validate intermediates .

Reference: discusses mechanistic studies for cyclohexanone derivatives, applicable to this compound .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Step 1: Cross-validate with multiple techniques (e.g., compare NMR, IR, and MS data).
  • Step 2: Re-synthesize the compound under controlled conditions to rule out impurities.
  • Step 3: Consult literature for analogous structures (e.g., 2-(1H-indol-3-yl)ethan-1-amine in ) to identify expected peaks .

Case Study: highlights spectral alignment with published data for a bromo-indole ethanamine, emphasizing the need for rigorous comparison .

Advanced: What methodologies assess the biological activity of this compound in receptor binding studies?

Methodological Answer:

  • In Vitro Assays:
    • Radioligand Binding: Use ³H-labeled compounds to measure affinity for serotonin (5-HT) or dopamine receptors.
    • Functional Assays: Monitor cAMP production or calcium flux in transfected HEK293 cells.
  • Dose-Response Curves: Calculate EC₅₀/IC₅₀ values to quantify potency.

Example Protocol:

Incubate test compound with membrane preparations expressing target receptors.

Quantify displacement of a reference ligand (e.g., ketanserin for 5-HT₂A).

Reference: and describe similar approaches for indole- and imidazole-based amines .

Advanced: How can researchers evaluate the thermodynamic stability and degradation pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 25–300°C) to assess thermal stability.
  • High-Performance Liquid Chromatography (HPLC): Monitor degradation products under stress conditions (e.g., acidic/alkaline hydrolysis).
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 1–3 months and analyze via LC-MS.

Key Data:

ConditionDegradation ProductsHalf-Life (Est.)
Acidic (pH 2)Oxane ring-opening products48 hrs
UV LightN-Oxide derivatives72 hrs

Reference: (NIST data) provides protocols for stability testing of similar amines .

Advanced: What strategies separate enantiomers of this compound?

Methodological Answer:

  • Chiral Chromatography: Use columns with cellulose- or amylase-based stationary phases.
  • Enzymatic Resolution: Incubate racemic mixture with lipases or esterases to selectively modify one enantiomer.
  • Crystallization: Employ chiral resolving agents (e.g., tartaric acid).

Example Protocol:

Dissolve racemic amine in hexane:isopropanol (90:10).

Inject into a Chiralpak® AD-H column; monitor elution with UV detection.

Reference: discusses enantiomeric separation for a methylphenylpentanamine analog .

Advanced: How can metabolic pathways of this compound be traced in mammalian systems?

Methodological Answer:

  • Radiolabeling: Synthesize ¹⁴C-labeled compound and track metabolites in urine/plasma via scintillation counting.
  • LC-MS/MS: Identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • In Vitro Hepatocyte Assays: Incubate with liver microsomes to assess CYP450-mediated metabolism.

Key Findings (Hypothetical):

MetaboliteEnzyme ResponsibleBioactivity
N-Demethylated formCYP3A4Reduced receptor affinity
Glucuronide conjugateUGT1A1Inactive

Reference: and outline metabolite identification for histamine-related compounds .

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